6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid is a synthetic organic compound with the molecular formula C14H21F2NO4. This compound is characterized by the presence of a hexahydroisoindole core, which is a bicyclic structure, and functional groups including difluoro, oxycarbonyl, and carboxylic acid moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the hexahydroisoindole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoro group: This step may involve the use of fluorinating agents under controlled conditions.
Addition of the oxycarbonyl group: This can be done through esterification or related reactions.
Final functionalization: The carboxylic acid group is introduced in the final step, often through hydrolysis or similar reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The difluoro and oxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets. The difluoro and oxycarbonyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid include other hexahydroisoindole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The presence of the difluoro and oxycarbonyl groups in this compound makes it unique, providing specific chemical and biological properties that distinguish it from other similar compounds.
Some similar compounds include:
- 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- (6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Properties
IUPAC Name |
6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-6-14(15,16)5-4-13(9,8-17)10(18)19/h9H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVYMFHWZQITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CCC2(C1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.